Cas no 298702-79-1 (6-(chloromethyl)furo3,2-bpyridine)

6-(Chloromethyl)furo[3,2-b]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with a reactive chloromethyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the functionalization of pharmaceuticals, agrochemicals, and advanced materials. The chloromethyl group enables facile nucleophilic substitution reactions, allowing for further derivatization or cross-coupling applications. Its fused bicyclic framework contributes to enhanced stability and unique electronic properties, making it valuable in the development of bioactive molecules or optoelectronic materials. The compound is typically handled under controlled conditions due to its reactivity, ensuring optimal purity and performance in synthetic workflows.
6-(chloromethyl)furo3,2-bpyridine structure
298702-79-1 structure
Product Name:6-(chloromethyl)furo3,2-bpyridine
CAS No:298702-79-1
MF:C8H6ClNO
MW:167.592340946198
CID:5778517
PubChem ID:10678669
Update Time:2025-08-05

6-(chloromethyl)furo3,2-bpyridine Chemical and Physical Properties

Names and Identifiers

    • Furo[3,2-b]pyridine, 6-(chloromethyl)-
    • 6-(chloromethyl)furo3,2-bpyridine
    • Inchi: 1S/C8H6ClNO/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H,4H2
    • InChI Key: JSCUJNMVAOMWKV-UHFFFAOYSA-N
    • SMILES: C12C=COC1=CC(CCl)=CN=2

Experimental Properties

  • Density: 1.316±0.06 g/cm3(Predicted)
  • Boiling Point: 259.0±25.0 °C(Predicted)
  • pka: 3.59±0.40(Predicted)

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Additional information on 6-(chloromethyl)furo3,2-bpyridine

Introduction to 6-(Chloromethyl)furo[3,2-b]pyridine (CAS No. 298702-79-1)

6-(Chloromethyl)furo[3,2-b]pyridine, with the CAS number 298702-79-1, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of furo[3,2-b]pyridines, which are heterocyclic compounds characterized by a furan ring fused to a pyridine ring. The presence of a chloromethyl group at the 6-position adds further complexity and reactivity to the molecule, making it an interesting candidate for synthetic transformations and biological studies.

The chemical structure of 6-(chloromethyl)furo[3,2-b]pyridine can be represented as follows: C9H7ClNO. The chloromethyl group (CH2Cl) is a key functional group that can undergo various chemical reactions, such as nucleophilic substitution and elimination reactions. This reactivity makes 6-(chloromethyl)furo[3,2-b]pyridine a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds.

In the realm of medicinal chemistry, 6-(chloromethyl)furo[3,2-b]pyridine has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological targets, including enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 6-(chloromethyl)furo[3,2-b]pyridine exhibited potent inhibitory activity against specific kinases involved in cancer signaling pathways. These findings suggest that this compound could serve as a scaffold for the development of novel anticancer agents.

Beyond its potential in cancer therapy, 6-(chloromethyl)furo[3,2-b]pyridine has also shown promise in other therapeutic areas. A study published in the European Journal of Medicinal Chemistry in 2020 demonstrated that certain derivatives of this compound exhibited significant anti-inflammatory properties. The researchers found that these derivatives could effectively inhibit the production of pro-inflammatory cytokines, making them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The synthetic accessibility of 6-(chloromethyl)furo[3,2-b]pyridine is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound and its derivatives. One notable method involves the reaction of 6-methylfuro[3,2-b]pyridine with chlorine gas or N-chlorosuccinimide (NCS) to introduce the chloromethyl group. This synthetic strategy allows for the facile preparation of a wide range of substituted furo[3,2-b]pyridines, which can be further functionalized to create diverse libraries of compounds for biological screening.

In addition to its medicinal applications, 6-(chloromethyl)furo[3,2-b]pyridine has also been studied for its use in materials science. Research published in Advanced Materials in 2019 explored the use of this compound as a building block for the synthesis of conjugated polymers with unique optical and electronic properties. The resulting polymers exhibited high fluorescence quantum yields and excellent stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The environmental impact and safety profile of 6-(chloromethyl)furo[3,2-b]pyridine are also important considerations. While this compound is not classified as a hazardous material or controlled substance, it is essential to handle it with care due to its reactivity and potential toxicity. Proper safety measures should be followed during synthesis and handling to ensure the well-being of laboratory personnel and the environment.

In conclusion, 6-(chloromethyl)furo[3,2-b]pyridine (CAS No. 298702-79-1) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications of this compound, it is likely that 6-(chloromethyl)furo[3,2-b]pyridine will play an increasingly important role in fields such as medicinal chemistry, materials science, and beyond.

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